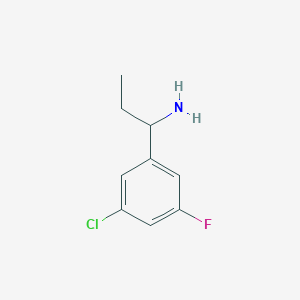
1-(3-Chloro-5-fluorophenyl)propan-1-amine
Vue d'ensemble
Description
Amines like “1-(3-Chloro-5-fluorophenyl)propan-1-amine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines can be achieved through various methods. One common method is the reductive amination of a ketone or aldehyde. Another method is the reaction of an alkyl halide with ammonia or an amine .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or carbon-containing groups. The nitrogen atom has a lone pair of electrons, which makes amines basic and nucleophilic .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form ammonium salts. They can also act as nucleophiles in substitution reactions or be acylated with acid chlorides or anhydrides .Physical And Chemical Properties Analysis
Amines generally have strong, often unpleasant odors. They can engage in hydrogen bonding, which affects their boiling points and solubility. The basicity of amines varies depending on the nature of the substituents attached to the nitrogen .Applications De Recherche Scientifique
Synthesis and Structural Properties
- The compound 1-(3-Chloro-5-fluorophenyl)propan-1-amine exhibits intriguing chemical behavior when reacted with chloral and substituted anilines, leading to the formation of various products such as N-formyl compounds and N-arylaminoalcohols, dependent on the type of amine and the reaction conditions. Detailed spectroscopic analysis and ab initio calculations provide insight into the conformation of these products, highlighting the compound's versatility in synthetic organic chemistry (Issac & Tierney, 1996).
Environmental Applications
- Amine-containing compounds, such as 1-(3-Chloro-5-fluorophenyl)propan-1-amine, have been recognized for their effectiveness in the removal of persistent contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The critical analysis of amine-functionalized sorbents reveals that their efficiency in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering promising alternatives for water treatment (Ateia et al., 2019).
Biomedical Applications
- Novel fluorescence emission properties have been observed in nitrogen-containing organic compounds like 1-(3-Chloro-5-fluorophenyl)propan-1-amine, especially in poly(amido amine) dendrimers and similar structures. These compounds exhibit unique fluorescence properties that vary with experimental conditions, presenting potential applications in the biomedical field due to their biocompatibility and biomimetic properties (Wang Shao-fei, 2011).
Catalysis and Material Science
- The reductive amination process, which involves compounds like 1-(3-Chloro-5-fluorophenyl)propan-1-amine, is crucial in amine synthesis. This process has seen significant advancements with the use of catalysts based on earth-abundant metals, particularly in the development of nanostructured heterogeneous catalysts. These advancements highlight the compound's role in the synthesis of primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).
Adsorption and Decontamination
- Chitosan-based sorbents, which can be modified with primary amine groups like in 1-(3-Chloro-5-fluorophenyl)propan-1-amine, have shown notable efficiency in removing both particulate and dissolved contaminants. The interactions of metal ions with these sorbents involve chelation on amine groups or electrostatic attraction on protonated amine groups. The versatility of chitosan and its structural parameters, such as the degree of deacetylation and crystallinity, significantly influence its performance in adsorption processes, showcasing potential applications in effluent decontamination and recovery of valuable metals (Guibal, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloro-5-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGVCIZTMHDUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-fluorophenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



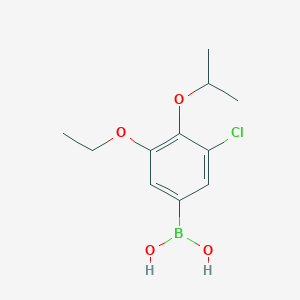
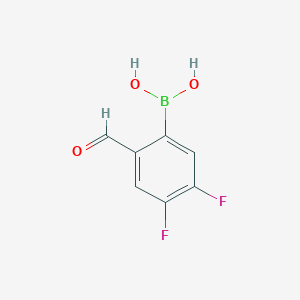

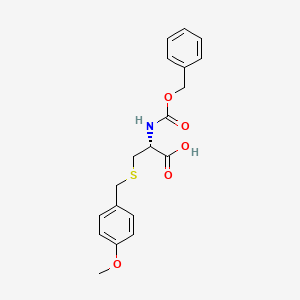
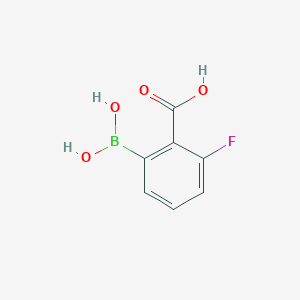
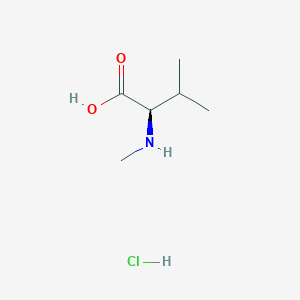
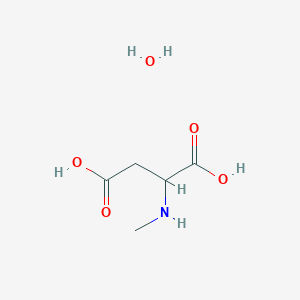
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)
![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)



![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)